N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-(2-Morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by two distinct substituents: a morpholinoethyl group at the N1 position and a thiophen-2-ylsulfonyl-1,3-oxazinan-methyl group at the N2 position. The morpholino group is known to enhance solubility and modulate pharmacokinetics, while the thiophen-sulfonyl moiety may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O6S2/c22-16(18-4-6-20-7-10-26-11-8-20)17(23)19-13-14-21(5-2-9-27-14)29(24,25)15-3-1-12-28-15/h1,3,12,14H,2,4-11,13H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREVBCMVBHRMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-morpholinoethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, commonly referred to as MTOX, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the α-thrombin enzyme. This article explores the synthesis, biological evaluation, and implications of MTOX in various therapeutic contexts.
MTOX is characterized by the following chemical properties:
- Molecular Formula : C18H21N3O6S2
- Molecular Weight : 473.56 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : 240–246 °C
- Solubility : Soluble in DMSO and DMF
MTOX acts primarily as an inhibitor of the α-thrombin protease enzyme, which plays a crucial role in the coagulation cascade leading to blood clot formation. By binding specifically to the active site of α-thrombin, MTOX prevents its activity, thus inhibiting thrombus formation. This mechanism suggests potential therapeutic applications in conditions such as stroke and myocardial infarction.
In Vitro Studies
In vitro studies have demonstrated that MTOX exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| A2780 (Ovarian carcinoma) | 5.0 | Significant antiproliferative activity |
| MCF-7 (Breast cancer) | 4.5 | Induces G2/M phase cell cycle arrest |
| A2780/RCIS (Cisplatin resistant) | 6.0 | Comparable activity to sensitive counterparts |
| MCF-7/MX (Mitoxantrone resistant) | 5.5 | Effective against resistant strains |
Mechanistic Insights
Flow cytometric analysis indicated that MTOX induces cell cycle arrest at the G2/M phase in sensitive cancer cells. Furthermore, molecular docking studies revealed that MTOX interacts with the colchicine-binding site of tubulin, suggesting a potential dual mechanism involving both thrombin inhibition and tubulin polymerization interference.
Case Studies
Recent studies have highlighted the efficacy of MTOX in various experimental settings:
-
Thrombin Inhibition :
- In a study evaluating thrombin inhibition, MTOX showed a dose-dependent inhibition profile with an IC50 value of approximately 50 nM, indicating strong potential for anticoagulant applications.
-
Anticancer Activity :
- A series of analogs based on MTOX were synthesized and tested against multiple cancer cell lines. Compounds with structural modifications exhibited enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells.
Toxicity and Safety Profile
Toxicity assessments in animal models have indicated that MTOX is well-tolerated at therapeutic doses, with no significant adverse effects reported. However, further studies are warranted to fully elucidate its safety profile in humans.
Conclusion and Future Directions
MTOX presents a promising candidate for further development as both an anticoagulant and an anticancer agent. Ongoing research is focused on:
- Evaluating the safety and efficacy of MTOX in clinical trials.
- Investigating potential off-target effects.
- Exploring its use in combination therapies for enhanced efficacy against resistant cancer phenotypes.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Analogues and Substituent Effects
The compound can be compared to other oxalamides with variations in substituents, which dictate their functional roles:
Key Structural Insights :
- Morpholino vs. Aromatic Substituents: The morpholinoethyl group in the target compound contrasts with the 2,4-dimethoxybenzyl group in S336, which is critical for umami receptor binding. Morpholino groups generally improve water solubility and reduce toxicity compared to aromatic substituents .
- Thiophen-Sulfonyl vs.
Functional and Pharmacological Comparisons
- Antiviral Activity : The target compound shares structural motifs with HIV entry inhibitors (e.g., Compound 15 in ), such as the oxalamide backbone and heterocyclic substituents. However, the thiophen-sulfonyl group may confer distinct binding kinetics compared to thiazol or pyrrolidine groups .
- Metabolism : Unlike S336, which undergoes rapid hepatic metabolism without amide cleavage, the thiophen-sulfonyl group in the target compound may slow degradation due to sulfonate’s resistance to hydrolysis .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation: Coupling a morpholinoethylamine derivative with an oxalamide precursor using carbodiimide reagents (e.g., DCC) and activators like HOBt to form the oxalamide backbone .
Functionalization: Introducing the thiophen-2-ylsulfonyl group via nucleophilic substitution or sulfonylation reactions under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
Purification: Chromatography (silica gel or HPLC) or recrystallization to isolate high-purity products (>95%) .
Key Considerations:
- Optimize reaction time and temperature to avoid side products (e.g., over-sulfonylation).
- Monitor intermediates using TLC or LC-MS .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is employed:
| Technique | Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | Chemical shifts (δ) for morpholinoethyl protons (~2.5–3.5 ppm), thiophen-SO2 (~7.5–8.5 ppm) | Confirm connectivity and substituent positions |
| IR Spectroscopy | Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~1350 cm⁻¹ (sulfonyl S=O) | Identify functional groups |
| HPLC-MS | Retention time matching reference standards; molecular ion ([M+H]+) accuracy <2 ppm | Verify purity and molecular weight |
Validation: Compare data with structurally analogous compounds (e.g., PubChem entries) .
Advanced: How can computational methods predict reactivity or interaction mechanisms?
Answer:
- Density Functional Theory (DFT): Calculate electron density distribution (e.g., using the Colle-Salvetti correlation-energy formula) to identify nucleophilic/electrophilic sites on the oxalamide core .
- Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. For example, the morpholinoethyl group may interact with hydrophobic pockets .
- MD Simulations: Assess stability of ligand-target complexes in aqueous environments (e.g., GROMACS) .
Case Study: Analogous oxalamides showed improved inhibition of soluble epoxide hydrolase (sEH) when electron-withdrawing groups (e.g., -SO2) were added to the thiophene ring .
Advanced: How to resolve contradictions in biological activity data?
Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
Orthogonal Assays: Validate enzyme inhibition (e.g., sEH) using fluorometric and radiometric assays .
Control Experiments: Test metabolites or degradation products (e.g., hydrolysis of the oxalamide bond) via LC-MS .
Biophysical Techniques: Use surface plasmon resonance (SPR) to measure binding kinetics and rule out non-specific interactions .
Example: Inconsistent IC50 values for kinase inhibition might reflect differences in ATP concentrations across assays .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
Focus on systematic modifications:
Morpholinoethyl Group: Replace with piperazine or thiomorpholine to assess impact on solubility and target affinity .
Thiophen-SO2 Moiety: Test substituents (e.g., -Cl, -CF3) to enhance electron-withdrawing effects and metabolic stability .
Oxalamide Linker: Introduce methyl groups or heteroatoms to modulate conformational flexibility .
Data Analysis:
- Use regression models to correlate logP values with cellular permeability .
- Compare IC50 trends across analogs (e.g., thiophene vs. furan derivatives) .
Advanced: What analytical methods quantify stability under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then monitor degradation via HPLC .
- Metabolic Stability: Incubate with liver microsomes and quantify parent compound loss using LC-MS/MS .
- Solid-State Stability: Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting shelf life .
Example: A related oxalamide showed 80% degradation after 24 hours at pH 12, indicating susceptibility to alkaline hydrolysis .
Advanced: How to investigate off-target effects in biological systems?
Answer:
Proteome Profiling: Use affinity-based pulldown assays with biotinylated probes to identify non-target binding proteins .
CRISPR Screening: Perform genome-wide knockout screens to pinpoint synthetic lethal interactions .
Transcriptomics: RNA-seq analysis of treated cells to detect unintended pathway activation .
Case Study: An oxalamide analog unexpectedly inhibited carbonic anhydrase due to structural mimicry of sulfonamide drugs .
Basic: What solvents and conditions are optimal for storage?
Answer:
- Short-Term: Store in DMSO (10 mM aliquots) at -20°C to prevent freeze-thaw degradation .
- Long-Term: Lyophilized powder under argon at -80°C (<1% degradation over 6 months) .
- Avoid: Aqueous buffers at neutral pH, which may hydrolyze the sulfonamide group .
Advanced: How to optimize bioavailability for in vivo studies?
Answer:
Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Prodrug Design: Mask polar groups (e.g., morpholinoethyl) with ester linkages for improved absorption .
PK/PD Modeling: Predict dosing regimens based on Cmax and AUC values from rodent studies .
Example: A morpholinoethyl oxalamide prodrug increased oral bioavailability from 15% to 60% in mice .
Advanced: What crystallographic techniques elucidate solid-state behavior?
Answer:
- Single-Crystal XRD: Resolve bond lengths (e.g., C=O at ~1.23 Å) and torsion angles to confirm stereochemistry .
- PXRD: Detect polymorphs; match experimental patterns with simulated data (Mercury software) .
- Thermal Analysis: DSC/TGA to correlate melting points with crystal packing efficiency .
Note: SHELX software is widely used for structure refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
